3,3,5,5-Tetramethylcyclohexanol
Overview
Description
3,3,5,5-Tetramethylcyclohexanol is an organic compound with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . It is a cyclohexanol derivative characterized by the presence of four methyl groups at the 3 and 5 positions of the cyclohexane ring. This compound is known for its unique structural features and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 3,3,5,5-tetramethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reaction of sodium hydroxide with tetramethylcyclohexylsilane in an appropriate solvent, followed by purification through distillation and crystallization .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5-Tetramethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3,5,5-tetramethylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alkane, 3,3,5,5-tetramethylcyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3,3,5,5-Tetramethylcyclohexanone.
Reduction: 3,3,5,5-Tetramethylcyclohexane.
Substitution: 3,3,5,5-Tetramethylcyclohexyl chloride.
Scientific Research Applications
3,3,5,5-Tetramethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in stereochemical studies.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Mechanism of Action
The mechanism of action of 3,3,5,5-tetramethylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons, facilitated by the oxidizing agent. In reduction reactions, the compound undergoes the addition of hydrogen atoms to the carbon-oxygen bond, resulting in the formation of an alkane. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexanol: This compound is similar in structure but lacks one methyl group at the 5 position.
3,3,5,5-Tetramethylcyclohexanone: The oxidized form of 3,3,5,5-tetramethylcyclohexanol, used in organic synthesis and as an intermediate in chemical manufacturing.
Uniqueness: this compound is unique due to its high degree of methyl substitution, which imparts distinct steric and electronic properties. These features make it a valuable compound in stereochemical studies and as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,3,5,5-tetramethylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-8(11)6-10(3,4)7-9/h8,11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQXIIHPQBQVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181087 | |
Record name | 3,3,5,5-Tetramethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-40-0 | |
Record name | 3,3,5,5-Tetramethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2650-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,5,5-Tetramethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,5,5-Tetramethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,5,5-tetramethylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3,5,5-TETRAMETHYLCYCLOHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXH7XC24A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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